![molecular formula C21H25ClN2O B6269672 N-(2-aminoethyl)-N-benzyl-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxamide hydrochloride CAS No. 1840234-01-6](/img/no-structure.png)
N-(2-aminoethyl)-N-benzyl-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxamide hydrochloride
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Overview
Description
“N-(2-aminoethyl)-N-benzyl-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-3-carboxamide hydrochloride” is a complex organic compound. It contains functional groups such as amine, carboxamide, and a spiro[cyclopropane-1,1’-indene] moiety .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of a spirocyclic system, an aminoethyl group, a benzyl group, and a carboxamide group. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine and carboxamide functional groups, which are known to participate in various chemical reactions. The spirocyclic system could also impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be influenced by factors such as the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-N-benzyl-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxamide hydrochloride involves the reaction of benzylamine with cyclopropane-1,1'-indene-2-carboxylic acid followed by reduction of the resulting imine with sodium borohydride and acylation with 3-chloropropanoyl chloride. The final product is obtained by treatment with hydrochloric acid.", "Starting Materials": [ "Benzylamine", "Cyclopropane-1,1'-indene-2-carboxylic acid", "Sodium borohydride", "3-Chloropropanoyl chloride", "Hydrochloric acid" ], "Reaction": [ "Benzylamine is reacted with cyclopropane-1,1'-indene-2-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the corresponding imine.", "The imine is reduced with sodium borohydride to give the amine intermediate.", "The amine intermediate is acylated with 3-chloropropanoyl chloride to form the final product.", "The final product is treated with hydrochloric acid to obtain the hydrochloride salt of N-(2-aminoethyl)-N-benzyl-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxamide." ] } | |
CAS RN |
1840234-01-6 |
Molecular Formula |
C21H25ClN2O |
Molecular Weight |
356.9 |
Purity |
75 |
Origin of Product |
United States |
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